molecular formula C21H18F3N3O2S2 B284282 2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide

2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide

Cat. No. B284282
M. Wt: 465.5 g/mol
InChI Key: UFJZIPZYWNWNAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is known to possess various biochemical and physiological effects, which make it a promising candidate for the development of novel drugs.

Mechanism of Action

The mechanism of action of 2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide is not fully understood. However, it is known to inhibit the activity of certain enzymes and proteins, which are involved in various cellular processes. This inhibition leads to the suppression of cancer cell growth, viral replication, and inflammation.
Biochemical and Physiological Effects:
2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. Additionally, it has been found to exhibit low toxicity towards normal cells, making it a promising candidate for the development of novel drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide in lab experiments include its potency, selectivity, and low toxicity towards normal cells. However, its limitations include its high cost and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide. These include the development of novel drugs based on this compound, the investigation of its mechanism of action, and the exploration of its potential therapeutic applications in various diseases. Additionally, further research is needed to optimize the synthesis method and reduce the cost of production.

Synthesis Methods

The synthesis of 2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide involves the reaction of 4-methoxybenzaldehyde with ethyl cyanoacetate, followed by the reaction with thiourea and trifluoroacetic acid. The resulting compound is then reacted with 2-(methylthio)aniline to yield the final product.

Scientific Research Applications

2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties, which make it a promising candidate for the development of novel drugs.

properties

Molecular Formula

C21H18F3N3O2S2

Molecular Weight

465.5 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(2-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C21H18F3N3O2S2/c1-29-14-9-7-13(8-10-14)16-11-18(21(22,23)24)27-20(26-16)31-12-19(28)25-15-5-3-4-6-17(15)30-2/h3-11H,12H2,1-2H3,(H,25,28)

InChI Key

UFJZIPZYWNWNAQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=CC=CC=C3SC)C(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=CC=CC=C3SC)C(F)(F)F

Origin of Product

United States

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